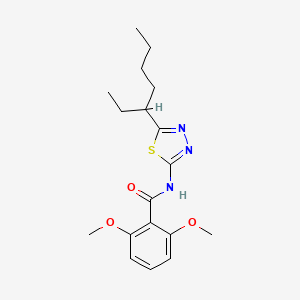
N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is characterized by the presence of a thiadiazole ring, a heptanyl side chain, and a dimethoxybenzamide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations . In biology, it has been studied for its antimicrobial and antifungal properties, showing potential as a therapeutic agent against resistant strains of bacteria and fungi . In medicine, it is being explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines . Additionally, it has applications in the industry as a component in the formulation of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cellular processes, leading to the disruption of metabolic pathways and cell growth . For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function . In cancer cells, it may induce apoptosis by targeting key signaling pathways and promoting cell cycle arrest .
Comparison with Similar Compounds
N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide can be compared with other thiadiazole derivatives, such as benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and its bromo derivatives . These compounds share similar structural features, including the thiadiazole ring, but differ in their side chains and functional groups. The unique combination of the heptanyl side chain and the dimethoxybenzamide moiety in this compound contributes to its distinct chemical and biological properties . While other thiadiazole derivatives may exhibit similar activities, the specific structure of this compound enhances its potency and selectivity in various applications .
Properties
CAS No. |
82559-17-9 |
|---|---|
Molecular Formula |
C18H25N3O3S |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(5-heptan-3-yl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C18H25N3O3S/c1-5-7-9-12(6-2)17-20-21-18(25-17)19-16(22)15-13(23-3)10-8-11-14(15)24-4/h8,10-12H,5-7,9H2,1-4H3,(H,19,21,22) |
InChI Key |
DRDBGHVHZCMPOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















